Enantiomer-Specific SERT Inhibition: (S) vs. (R) Configuration
For the dual PDE4 inhibitor/SSRI series from which (S)-Norfluoxetine Phthalimide is derived, the (S)-enantiomer exhibits a 4.1-fold higher potency at the serotonin transporter than the (R)-enantiomer. In a direct comparison using the closely related dual inhibitors (S)-8 and (R)-8, the (S)-enantiomer achieved an SERT reuptake IC50 of 42 nM, whereas the (R)-enantiomer showed an IC50 of 173 nM [1]. This trend is consistent with the known stereochemical preference of norfluoxetine itself, where the (S)-enantiomer is the more active SERT inhibitor [2].
| Evidence Dimension | Serotonin reuptake inhibition (IC50) |
|---|---|
| Target Compound Data | (S)-8 IC50 = 42 nM (closest published analog to target compound) |
| Comparator Or Baseline | (R)-8 IC50 = 173 nM |
| Quantified Difference | 4.1-fold greater potency for the (S)-enantiomer |
| Conditions | In vitro [3H]-5-HT uptake assay in HEK-hSERT cells |
Why This Matters
Procurement of the (S)-enantiomer is essential for experiments requiring maximal SERT engagement; using the (R)-enantiomer would require >4-fold higher concentrations to achieve equivalent transporter occupancy, potentially introducing off-target artifacts.
- [1] Cashman JR, et al. Bioorg Med Chem. 2009;17(1):337-43. View Source
- [2] Wong DT, et al. The discovery of fluoxetine hydrochloride (Prozac). Nat Rev Drug Discov. 2005;4(9):764-74. View Source
